2,2,3-Tribromobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

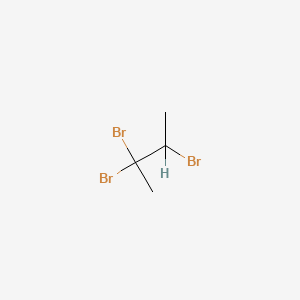

Structure

3D Structure

Properties

IUPAC Name |

2,2,3-tribromobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br3/c1-3(5)4(2,6)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWNTZIECWWBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871446 | |

| Record name | Butane, 2,2,3-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62127-47-3 | |

| Record name | 2,2,3-Tribromobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62127-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 2,2,3-tribromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062127473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 2,2,3-tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 2,2,3-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3-tribromobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,3-Tribromobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 2,2,3-tribromobutane, a halogenated alkane of interest in mechanistic and synthetic organic chemistry. The document details the primary synthetic pathway, including a thorough experimental protocol, and presents relevant quantitative data. Visual diagrams are included to elucidate the reaction mechanism and experimental workflow.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several routes, primarily involving the bromination of butane derivatives. The most direct and studied method is the free-radical photobromination of 2-bromobutane. An alternative, though less direct, pathway could involve the sequential bromination of but-2-ene.

Photobromination of 2-Bromobutane

The primary and most documented method for the synthesis of this compound is the photobromination of 2-bromobutane.[1] This reaction proceeds via a free-radical chain mechanism initiated by ultraviolet (UV) light.[2][3] The process yields a mixture of polybrominated butanes, including 2,2-dibromobutane, meso-2,3-dibromobutane, dl-2,3-dibromobutane, and minor amounts of 1,2-dibromobutane and the target compound, this compound.[4] While the yield of this compound is often low, its formation is consistently observed.[1]

The reaction is initiated by the homolytic cleavage of molecular bromine (Br₂) into two bromine radicals (Br•) upon exposure to UV light. These radicals then propagate the chain reaction by abstracting a hydrogen atom from 2-bromobutane, leading to the formation of a bromoalkyl radical. This radical can then react with another molecule of Br₂ to form a dibromobutane and a new bromine radical. Further bromination of the dibromobutane products leads to the formation of this compound.

Sequential Bromination of But-2-ene

A plausible multi-step synthesis begins with the electrophilic addition of bromine to but-2-ene, which is a well-established reaction that yields 2,3-dibromobutane.[5] Subsequent free-radical bromination of 2,3-dibromobutane could then, in principle, yield this compound. This pathway, however, is less direct and not as well-documented in the literature for the specific synthesis of this compound.

Experimental Protocol: Photobromination of 2-Bromobutane

This section provides a detailed experimental protocol for the synthesis of this compound via the photobromination of 2-bromobutane. This protocol is based on established procedures for free-radical halogenation.[6][7]

Materials:

-

2-Bromobutane

-

Liquid Bromine (Br₂)

-

Inert solvent (e.g., carbon tetrachloride, CCl₄ - Caution: CCl₄ is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. )

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

UV lamp (e.g., mercury vapor lamp)

-

Reaction vessel (e.g., quartz or borosilicate glass flask) equipped with a reflux condenser, magnetic stirrer, and dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, a solution of 2-bromobutane in the inert solvent is prepared in the reaction vessel. The vessel is placed in an ice-water bath to maintain a low temperature and is equipped with a magnetic stirrer.

-

Initiation: The UV lamp is positioned to irradiate the reaction vessel.

-

Addition of Bromine: A solution of liquid bromine in the inert solvent is added dropwise to the stirred 2-bromobutane solution under UV irradiation. The rate of addition should be controlled to maintain the reaction temperature and to avoid an excessive buildup of bromine. The characteristic reddish-brown color of bromine should fade as it reacts.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the disappearance of the bromine color. The reaction is typically continued for several hours until the desired level of conversion is achieved.

-

Work-up:

-

Once the reaction is complete, the UV lamp is turned off.

-

The reaction mixture is washed with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

The organic layer is then washed with water and a saturated aqueous solution of sodium bicarbonate to neutralize any HBr formed during the reaction.

-

The organic layer is separated and dried over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

The drying agent is removed by filtration.

-

The solvent is removed from the filtrate using a rotary evaporator.

-

The resulting crude mixture of brominated butanes is purified by fractional distillation under reduced pressure to isolate the this compound fraction. The various products will have different boiling points, allowing for their separation.

-

Quantitative Data

The photobromination of 2-bromobutane yields a mixture of products. The relative yields are dependent on the reaction conditions such as temperature and reactant concentrations.

| Product | Typical Yield Range | Boiling Point (°C) |

| 2,2-Dibromobutane | Major Product | 143-145 |

| meso-2,3-Dibromobutane | Major Product | 157-158 |

| dl-2,3-Dibromobutane | Major Product | 157-158 |

| 1,2-Dibromobutane | Minor Product | 166-168 |

| This compound | Minor Product | ~200 (decomposes) |

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₄H₇Br₃ |

| Molecular Weight | 294.81 g/mol [8][9] |

| CAS Number | 62127-47-3[8][9] |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Decomposes at atmospheric pressure |

| IUPAC Name | This compound[8] |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic workflow for this compound.

Caption: Free-radical mechanism for photobromination.

References

- 1. This compound | 62127-47-3 | Benchchem [benchchem.com]

- 2. brainly.com [brainly.com]

- 3. byjus.com [byjus.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. m.youtube.com [m.youtube.com]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]

- 8. This compound | C4H7Br3 | CID 112468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Butane, 2,2,3-tribromo- [webbook.nist.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2,3-Tribromobutane

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2,3-tribromobutane, a significant polyhalogenated alkane in the field of organic chemistry. The document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. It covers its structural characteristics, physical constants, spectroscopic data, chemical reactivity, and synthesis. The unique arrangement of bromine atoms—a geminal pair on one carbon and a vicinal atom on an adjacent carbon—makes this compound an excellent model for studying steric and electronic effects in nucleophilic substitution and elimination reactions.[1] All quantitative data are presented in structured tables for clarity. Furthermore, this guide includes representative experimental protocols and visualizations of key chemical processes to facilitate a deeper understanding.

General and Structural Information

This compound (CAS No: 62127-47-3) is a halogenated derivative of butane.[2][3][4][5][6][7] Its structure is notable for containing three bromine atoms distributed across two adjacent carbon atoms, C2 and C3. This specific arrangement provides a platform for investigating complex reaction mechanisms.[1]

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 62127-47-3[2][3][4][5][6][7] |

| Molecular Formula | C₄H₇Br₃[2][3][4][5][6][7] |

| Molecular Weight | 294.81 g/mol [2][3][4][5][6][7][8] |

| Canonical SMILES | CC(C(C)(Br)Br)Br[2][3] |

| InChI | InChI=1S/C4H7Br3/c1-3(5)4(2,6)7/h3H,1-2H3[3][4][5][6] |

| InChIKey | JDWNTZIECWWBAO-UHFFFAOYSA-N[2][3][4][5][6] |

Physical Properties

The physical characteristics of this compound are determined by its molecular structure and the presence of heavy bromine atoms.

| Property | Value |

| Melting Point | 2 °C[2] |

| Boiling Point | 207 °C[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides insight into the different hydrogen environments within the molecule.[1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.46 | Multiplet | 1H | CH-Br[1][9] |

| ~2.0 - 2.2 | Multiplet | 3H | CH₃-CBr₂[1] |

| ~1.8 - 2.0 | Multiplet | 3H | CH₃-CHBr[1] |

| Note: Exact chemical shifts may vary depending on the solvent and stereoisomer.[1] |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum distinguishes the four unique carbon environments in the molecule.[1]

| Chemical Shift (ppm) | Assignment |

| Value 1 | C-Br₂ |

| Value 2 | CH-Br |

| Value 3 | CH₃ attached to C-Br₂ |

| Value 4 | CH₃ attached to CH-Br |

| Note: Specific peak assignments require detailed 2D NMR analysis or comparison with spectral databases.[1] |

Mass Spectrometry

Mass spectrometry confirms the molecular weight and elemental composition. The spectrum is characterized by the distinct isotopic pattern of bromine, resulting from its two stable isotopes, ⁷⁹Br and ⁸¹Br.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic C-H stretching and bending vibrations for an alkane framework. The C-Br stretching vibrations typically appear in the fingerprint region (below 800 cm⁻¹).

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of its carbon-bromine bonds. The molecule contains two distinct types of C-Br bonds: two on a tertiary carbon (C-2) and one on a secondary carbon (C-3).[1] This structural feature leads to interesting regioselectivity in its reactions.

The bromine atoms are effective leaving groups, making the compound susceptible to nucleophilic substitution and elimination reactions.[1] The reactivity at C-2 versus C-3 is a key area of study. The C-2 position is sterically hindered by two bromine atoms and adjacent methyl groups, making a direct Sₙ2 attack by a nucleophile challenging.[1] Conversely, the C-3 position is more sterically accessible. The potential for forming a carbocation intermediate also allows for an Sₙ1 pathway.[1]

Caption: Factors influencing nucleophilic substitution pathways in this compound.

Synthesis

The synthesis of this compound typically involves the bromination of butane precursors.[1] One common strategy is the further bromination of dibrominated butanes. For instance, the bromination of but-2-ene first yields 2,3-dibromobutane through a cyclic bromonium ion intermediate.[1] Subsequent, often radical-initiated, bromination can introduce the third bromine atom. Another documented, though minor, route is the photobromination of 2-bromobutane, which produces a mixture of polybrominated products.[1]

Caption: A plausible synthetic route to this compound from but-2-ene.

Experimental Protocols

The following are representative protocols for the synthesis and analysis of this compound, based on standard laboratory practices for halogenation and spectroscopic characterization.

Protocol for Synthesis via Photobromination of 2,3-Dibromobutane

Objective: To synthesize this compound by the free-radical bromination of 2,3-dibromobutane.

Materials:

-

2,3-dibromobutane

-

Liquid bromine (Br₂)

-

Inert solvent (e.g., carbon tetrachloride, CCl₄ - Caution: Toxic)

-

Aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask with a reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

UV lamp or a high-intensity incandescent light bulb

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve 2,3-dibromobutane in an appropriate volume of CCl₄.

-

Place the flask under the reflux condenser and begin stirring.

-

Position the UV lamp to irradiate the flask.

-

From the dropping funnel, add liquid bromine dropwise to the reaction mixture while it is being irradiated and stirred. The disappearance of the bromine color indicates the reaction is proceeding.

-

Continue the addition until a faint bromine color persists.

-

After the addition is complete, continue to irradiate and stir the mixture for an additional hour to ensure the reaction goes to completion.

-

Allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with aqueous sodium thiosulfate solution (to remove excess bromine), deionized water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purify the resulting crude product by fractional distillation under reduced pressure to isolate this compound.

Protocol for NMR Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Procedure:

-

Prepare a sample by dissolving approximately 10-20 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H spectrum, ensuring an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H spectrum and assign chemical shifts relative to TMS.

Caption: General experimental workflow for the synthesis and characterization of this compound.

Safety Information

As a polyhalogenated alkane, this compound should be handled with care in a well-ventilated fume hood. While specific toxicological data are not extensively published, compounds in this class may cause skin and eye irritation.[10][11] Harmful effects upon ingestion or inhalation are also possible.[10] Standard personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times. All waste should be disposed of in accordance with institutional and local regulations for halogenated organic compounds. A substance-specific Safety Data Sheet (SDS) should always be consulted before use.

Conclusion

This compound is a valuable compound for academic and industrial research. Its defined physical properties, combined with its complex chemical reactivity stemming from the unique arrangement of its bromine atoms, provide a rich platform for investigating fundamental principles of organic chemistry. The data and protocols presented in this guide serve as a foundational resource for scientists working with this and related halogenated hydrocarbons.

References

- 1. This compound | 62127-47-3 | Benchchem [benchchem.com]

- 2. This compound [stenutz.eu]

- 3. This compound | C4H7Br3 | CID 112468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butane, 2,2,3-tribromo- [webbook.nist.gov]

- 5. Butane, 2,2,3-tribromo- [webbook.nist.gov]

- 6. Butane, 2,2,3-tribromo- [webbook.nist.gov]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. Butane, 2,2,3-tribromo- (CAS 62127-47-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound(62127-47-3) 1H NMR [m.chemicalbook.com]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,2,3-Tribromobutane: Molecular Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and key physicochemical properties of 2,2,3-tribromobutane. It is intended to serve as a foundational resource for professionals in chemical research and drug development.

Molecular Structure

This compound is a halogenated alkane with the chemical formula C₄H₇Br₃.[1][2][3][4] Its structure consists of a four-carbon butane backbone with three bromine atoms substituted at the second and third positions. Specifically, two bromine atoms are attached to the second carbon atom (a geminal arrangement), and one bromine atom is attached to the third carbon atom (a vicinal arrangement).[5] This substitution pattern significantly influences the molecule's reactivity and stereochemical properties.

The IUPAC name for this compound is this compound.[4] It is also referred to as butane, 2,2,3-tribromo-.[1][2][3][4]

Molecular Visualization

References

An In-depth Technical Guide to 2,2,3-Tribromobutane: Chemical Identification, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,3-tribromobutane, a halogenated alkane of interest in synthetic organic chemistry. This document details its chemical identifiers, outlines a detailed experimental protocol for its synthesis via photobromination, and presents its key spectroscopic data for characterization.

Core Chemical Identifiers

A summary of the essential chemical identifiers for this compound is presented in Table 1, providing a foundation for its use in research and development.

| Identifier | Value |

| CAS Number | 62127-47-3[1] |

| IUPAC Name | This compound[1] |

| Chemical Formula | C₄H₇Br₃[1] |

| Molecular Weight | 294.81 g/mol [1] |

| SMILES | CC(C(C)(Br)Br)Br[1] |

| InChI Key | JDWNTZIECWWBAO-UHFFFAOYSA-N[1] |

Synthesis of this compound via Photobromination

The primary route for the synthesis of this compound is the free-radical photobromination of 2-bromobutane.[2][3] This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

Reaction Mechanism

The photobromination of 2-bromobutane is a classic example of a free-radical chain reaction:

-

Initiation: The reaction is initiated by the homolytic cleavage of molecular bromine (Br₂) into two bromine radicals (Br•) upon exposure to ultraviolet (UV) light.[4][5]

-

Propagation: A bromine radical abstracts a hydrogen atom from 2-bromobutane, forming a bromoalkyl radical and hydrogen bromide (HBr). This radical can then react with another molecule of bromine to yield a dibromobutane and a new bromine radical, which continues the chain. Further bromination of dibromobutane intermediates leads to the formation of this compound.

-

Termination: The chain reaction terminates when two radicals combine. This can involve the combination of two bromine radicals, two bromoalkyl radicals, or a bromine and a bromoalkyl radical.[5]

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. The reaction is known to produce a mixture of brominated butanes, and the distribution of these products is sensitive to reaction conditions, particularly temperature.[2]

Materials:

-

2-bromobutane

-

Liquid bromine (Br₂)

-

Inert solvent (e.g., carbon tetrachloride, CCl₄ - Caution: CCl₄ is toxic and carcinogenic. Use appropriate safety precautions and consider alternative solvents. )

-

UV lamp

Procedure:

-

Reaction Setup: In a flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 2-bromobutane in an appropriate volume of the inert solvent. The reaction should be carried out in a well-ventilated fume hood.

-

Initiation: Position a UV lamp to irradiate the reaction flask.

-

Addition of Bromine: Slowly add liquid bromine to the stirred solution of 2-bromobutane from the dropping funnel. The addition should be controlled to maintain a steady reaction rate and prevent a buildup of unreacted bromine. The characteristic red-brown color of bromine should fade as it is consumed in the reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the disappearance of the bromine color. The reaction time will depend on the scale of the reaction and the intensity of the UV source.

-

Work-up: Once the reaction is complete (indicated by the persistent pale yellow color of the solution), extinguish the UV lamp. To remove any unreacted bromine and HBr, wash the reaction mixture sequentially with a dilute solution of sodium thiosulfate (Na₂S₂O₃) and then with water. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate, MgSO₄).

-

Purification: The crude product is a mixture of unreacted 2-bromobutane, various dibromobutanes (2,2-dibromobutane, meso-2,3-dibromobutane, and dl-2,3-dibromobutane), and this compound.[3] Isolation of this compound can be achieved by fractional distillation under reduced pressure. The different boiling points of the components allow for their separation.

Experimental Workflow Diagram

Caption: Synthesis and purification workflow for this compound.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. A summary of the expected data is provided below.

Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.[1] |

| ¹³C NMR | The carbon NMR spectrum will display signals for the four non-equivalent carbon atoms. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for C-H and C-Br bonds.[1] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of three bromine atoms.[1] |

This technical guide provides a foundational understanding of this compound for researchers and professionals in the chemical sciences. The detailed information on its chemical identifiers, a comprehensive synthesis protocol, and characterization data will be valuable for its application in further research and development.

References

Spectroscopic Analysis of 2,2,3-Tribromobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,2,3-tribromobutane, a halogenated alkane of interest in synthetic organic chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.45 - 4.48 | Multiplet | 1H | CH-Br |

| ~1.8 - 2.0 | Doublet | 3H | CH₃-CH |

| ~2.1 | Singlet | 3H | C(Br)₂-CH₃ |

Note: The exact chemical shifts and coupling patterns can be influenced by the solvent used.[1]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| ~29 | CH₃-CH |

| ~38 | C(Br)₂-CH₃ |

| ~60 | CH-Br |

| ~75 | C(Br)₂ |

Note: The specific chemical shifts can vary depending on the experimental conditions.[2]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (alkane) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1380 | Medium | C-H bend (alkane) |

| ~600-700 | Strong | C-Br stretch |

Data is compiled from typical ranges for haloalkanes and available spectral data.[3]

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a complex isotopic pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

| m/z | Proposed Fragment |

| 292, 294, 296, 298 | [C₄H₇Br₃]⁺ (Molecular ion cluster) |

| 213, 215, 217 | [C₄H₇Br₂]⁺ |

| 134, 136 | [C₄H₆Br]⁺ |

| 55 | [C₄H₇]⁺ |

The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) leads to the characteristic M, M+2, M+4, and M+6 pattern for the molecular ion.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[4]

-

Filtration: To remove any particulate matter that could affect the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.

-

Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solution. TMS provides a sharp signal at 0.00 ppm.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

¹H NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.[4]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient for a sample of this concentration.

-

Spectral Width: A spectral width of approximately 10-12 ppm is appropriate for most organic compounds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between pulses ensures that all protons have returned to their equilibrium state before the next pulse.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

¹³C NMR Spectroscopy

-

Instrumentation: The same NMR spectrometer as for ¹H NMR is used, but tuned to the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) is required to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A wider spectral width of approximately 200-220 ppm is necessary to cover the range of carbon chemical shifts.

-

Relaxation Delay: A longer relaxation delay (2-5 seconds) may be needed for quaternary carbons.

-

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, baseline corrected, and referenced.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid)

-

Salt Plates: Two clean and dry infrared-transparent salt plates (e.g., NaCl or KBr) are used.

-

Application: A single drop of neat this compound is placed on the surface of one salt plate.

-

Sandwiching: The second salt plate is carefully placed on top of the first, spreading the liquid into a thin, uniform film between the plates.

Data Acquisition (FT-IR)

-

Background Spectrum: A background spectrum of the empty sample compartment is recorded first. This allows for the subtraction of signals from atmospheric CO₂ and water vapor.

-

Sample Spectrum: The prepared salt plate "sandwich" is placed in the sample holder of the FT-IR spectrometer.

-

Scanning: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI)

-

Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high-vacuum source.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺•). The excess energy imparted during ionization leads to fragmentation of the molecular ion.

Mass Analysis and Detection

-

Acceleration: The positively charged ions (molecular ion and fragment ions) are accelerated by an electric field.

-

Separation: The ions are then separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound, from initial sample preparation to final structure elucidation.

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Theoretical Investigation of 2,2,3-Tribromobutane: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Halogenated hydrocarbons are a class of compounds with diverse applications, ranging from solvents and refrigerants to intermediates in organic synthesis and pharmaceuticals. The introduction of multiple halogen atoms into an alkane backbone can significantly alter its physical, chemical, and biological properties. 2,2,3-Tribromobutane, with its two chiral centers and hindered bromine substitutions, presents an interesting case for theoretical investigation.

Computational chemistry, particularly quantum chemical calculations, provides a robust framework for predicting the properties of molecules with high accuracy.[1] Methods like Density Functional Theory (DFT) and ab initio calculations are instrumental in determining stable geometries, vibrational spectra, and electronic structures.[1] For halogenated butanes, computational approaches such as Møller-Plesset perturbation theory (MP2) and DFT functionals like B3LYP, combined with appropriate basis sets (e.g., 6-311+G(d,p)), have been shown to yield reliable results.[1]

This guide details the theoretical protocols for a comprehensive computational study of this compound, covering conformational analysis, geometry optimization, vibrational frequency analysis, and the calculation of thermochemical properties.

Computational Methodology

The theoretical investigation of this compound involves a multi-step computational workflow. The primary steps include a conformational search to identify stable isomers, geometry optimization of these conformers, and subsequent frequency and thermochemical calculations.

Conformational Analysis

Due to the rotational freedom around the central C2-C3 bond, this compound can exist in several rotational isomers, or conformers. A thorough conformational analysis is the first and a critical step to identify the most stable conformers on the potential energy surface.

Experimental Protocol:

-

Initial Structure Generation: A starting 3D structure of this compound is built using a molecular modeling software.

-

Potential Energy Surface Scan: A relaxed potential energy surface scan is performed by systematically rotating the dihedral angle around the C2-C3 bond (e.g., in 15° or 30° increments). At each step, the geometry is partially optimized.

-

Identification of Minima: The resulting energy profile is analyzed to identify the rotational angles corresponding to energy minima.

-

Full Optimization of Conformers: The structures corresponding to the energy minima are then subjected to a full geometry optimization to locate the stable conformers.

Geometry Optimization

For each identified conformer, a full geometry optimization is performed to find the lowest energy structure.

Experimental Protocol:

-

Selection of a Theoretical Method: A suitable level of theory is chosen. For molecules of this type, Density Functional Theory (DFT) with a hybrid functional like B3LYP is a common and reliable choice.

-

Selection of a Basis Set: A basis set that accurately describes the electronic structure of all atoms, including the heavy bromine atoms, is selected. A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVDZ) is appropriate.

-

Optimization Procedure: The geometry optimization is performed using a gradient-based algorithm until a stationary point on the potential energy surface is found. This is typically confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed for each stable conformer.

Experimental Protocol:

-

Frequency Calculation: Using the optimized geometry and the same level of theory and basis set as in the optimization step, the harmonic vibrational frequencies are calculated.

-

Verification of Stationary Point: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The presence of one imaginary frequency would indicate a transition state.

-

Prediction of IR and Raman Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the infrared (IR) and Raman spectra of the molecule.

-

Zero-Point Vibrational Energy (ZPVE) Correction: The ZPVE is obtained from the frequency calculation and is used to correct the electronic energy.

Thermochemical Properties Calculation

The results from the vibrational frequency analysis are used to compute various thermochemical properties.

Experimental Protocol:

-

Calculation of Thermodynamic Quantities: Based on the vibrational frequencies and molecular geometry, statistical mechanics principles are applied to calculate thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) at a given temperature (usually 298.15 K).

-

Determination of Relative Stabilities: The relative energies and Gibbs free energies of the different conformers are calculated to determine their relative populations at thermal equilibrium.

Predicted Properties of this compound

Molecular Geometry

The optimized geometric parameters for the most stable conformer of this compound would be presented in a tabular format.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1-C2 | Value |

| C2-C3 | Value | |

| C3-C4 | Value | |

| C2-Br5 | Value | |

| C2-Br6 | Value | |

| C3-Br7 | Value | |

| C-H (average) | Value | |

| **Bond Angles (°) ** | ∠C1-C2-C3 | Value |

| ∠C2-C3-C4 | Value | |

| ∠Br5-C2-C3 | Value | |

| ∠Br6-C2-C3 | Value | |

| ∠Br7-C3-C2 | Value | |

| Dihedral Angles (°) | ∠C1-C2-C3-C4 | Value |

| ∠Br5-C2-C3-Br7 | Value | |

| Table 1: Predicted geometric parameters for the most stable conformer of this compound. |

Vibrational Frequencies

A selection of the most significant calculated vibrational frequencies and their assignments would be summarized.

| Frequency (cm⁻¹) | Symmetry | Vibrational Mode Assignment | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| Value | Symmetry | C-H stretching | Value | Value |

| Value | Symmetry | CH₃ deformation | Value | Value |

| Value | Symmetry | C-C stretching | Value | Value |

| Value | Symmetry | C-Br stretching | Value | Value |

| Value | Symmetry | Skeletal deformation | Value | Value |

| Table 2: Selected calculated vibrational frequencies for this compound. |

Thermochemical Properties

The calculated thermochemical properties for the different stable conformers would be presented to assess their relative stabilities.

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Population (%) |

| Conformer 1 | 0.00 | 0.00 | 0.00 | Value |

| Conformer 2 | Value | Value | Value | Value |

| Conformer 3 | Value | Value | Value | Value |

| Table 3: Calculated relative energies and populations of this compound conformers at 298.15 K. |

Visualizations

Computational Workflow

The following diagram illustrates the logical workflow for the theoretical calculation of this compound properties.

References

The Genesis of a Double-Edged Sword: An In-depth Technical Guide to the Discovery and History of Polyhalogenated Alkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of polyhalogenated alkanes, a class of compounds that have had a profound and multifaceted impact on science, industry, and the environment. From their early synthesis in the 19th century to their widespread use and subsequent regulation in the 20th century, the story of polyhalogenated alkanes is one of scientific curiosity, industrial innovation, and evolving environmental consciousness. This document details the pivotal discoveries, the evolution of synthetic methodologies, and the quantitative trends in the production of these historically significant chemicals.

Early Discoveries and Synthesis of Chlorinated Alkanes

The mid-19th century witnessed the birth of synthetic organic chemistry, and with it, the first forays into the creation of polyhalogenated alkanes. These early discoveries were often the result of systematic investigations into the reactions of chlorine with organic substances.

Chloroform (Trichloromethane)

Chloroform (CHCl₃) was synthesized independently by several researchers around 1831. The German chemist Justus von Liebig is credited with its discovery through the alkaline cleavage of chloral.[1] Samuel Guthrie, an American physician, also produced chloroform in 1831 by reacting chlorinated lime with ethanol, noting its anesthetic properties, though he initially believed he had prepared chloric ether.[2] By the 1850s, chloroform was being produced on a commercial scale.[2]

The anesthetic properties of chloroform were first demonstrated in humans by the Scottish obstetrician James Young Simpson in 1847, which led to its widespread adoption in medicine.[2] However, concerns over its safety due to accidental overdoses prompted the development of inhalers to regulate its dosage.[2]

Carbon Tetrachloride (Tetrachloromethane)

The synthesis of carbon tetrachloride (CCl₄) is attributed to the French chemist Henri Victor Regnault in 1839.[1] He produced it by reacting chloroform with chlorine.[1] An alternative method was developed by Hermann Kolbe in 1845, which involved passing chlorine over carbon disulfide through a porcelain tube.[1]

Initially, carbon tetrachloride found use as a solvent and cleaning agent. Its non-flammability made it a popular choice for dry cleaning and as a fire extinguishant for petroleum fires.[1] However, its toxicity and the formation of the even more toxic phosgene gas in confined spaces were significant drawbacks.[1]

The Rise of Chlorofluorocarbons (CFCs)

The early 20th century saw the emergence of a new class of polyhalogenated alkanes that would revolutionize refrigeration and aerosol technology: the chlorofluorocarbons (CFCs).

The Swarts Reaction: A Gateway to Fluorination

The key to the synthesis of CFCs was the development of a practical method for introducing fluorine into organic molecules. This breakthrough came from the work of the Belgian chemist Frédéric Swarts in the 1890s. The Swarts reaction involves the exchange of chlorine atoms for fluorine atoms by treating a chlorinated hydrocarbon with a metallic fluoride, such as antimony trifluoride (SbF₃), often in the presence of a catalyst like antimony pentachloride (SbCl₅).[3][4]

The Invention of "Freon"

In the late 1920s, a team of researchers at General Motors, led by Thomas Midgley Jr., sought a non-toxic, non-flammable alternative to the hazardous refrigerants used at the time, such as ammonia and sulfur dioxide. Their work, building upon Swarts' findings, led to the synthesis of dichlorodifluoromethane (CCl₂F₂), which was given the trade name Freon-12.[3] This and other CFCs were hailed as "miracle compounds" for their stability and safety.[3]

Industrial Synthesis Methodologies

The industrial production of polyhalogenated alkanes evolved from early laboratory-scale preparations to large-scale, continuous processes.

Chlorination of Methane

The primary industrial method for producing chloroform and carbon tetrachloride is the free-radical chlorination of methane. This process involves reacting methane with chlorine gas at high temperatures (400–500 °C).[2] The reaction proceeds through a series of steps, producing a mixture of chloromethane, dichloromethane, chloroform, and carbon tetrachloride, which are then separated by distillation.[2]

Reaction Scheme: CH₄ + Cl₂ → CH₃Cl + HCl CH₃Cl + Cl₂ → CH₂Cl₂ + HCl CH₂Cl₂ + Cl₂ → CHCl₃ + HCl CHCl₃ + Cl₂ → CCl₄ + HCl

Industrial Production of CFCs via the Swarts Reaction

The Swarts reaction became the cornerstone of industrial CFC production. A variant of this reaction, using anhydrous hydrogen fluoride (HF) in the presence of antimony salts as catalysts, was employed to produce Freons.[4] For example, dichlorodifluoromethane (Freon-12) was synthesized by reacting carbon tetrachloride with HF.[5]

Reaction Example (Synthesis of Freon-12): CCl₄ + 2HF --(SbCl₅ catalyst)--> CCl₂F₂ + 2HCl

Quantitative Data on Production

The production of polyhalogenated alkanes saw a dramatic increase in the mid-20th century, followed by a sharp decline for many compounds due to environmental regulations.

| Compound | Region/Scope | Year(s) | Production Volume (Metric Tons) | Notes |

| Carbon Tetrachloride | U.S./Europe/Japan | 1992 | 720,000 | Production declined steeply from the 1980s.[1] |

| United States | 2010 | ~62,973 | Data from Chemical Data Reporting (138,835,158 lbs).[6] | |

| United States | 2015 | ~64,672 | Data from Chemical Data Reporting (142,582,067 lbs).[6] | |

| Global Trade (Value) | 2022 | $27.7 Million | [7] | |

| Global Trade (Value) | 2023 | $18.9 Million | [7] | |

| Chloroform | Global | 2022 | ~3,800,000 | [8] |

| Global Market Size (Value) | 2024 | $2.84 Billion | [9] | |

| United States | 2019 | 113,398 - 226,796 | 250–500 million pounds.[10] | |

| CFCs (Chlorofluorocarbons) | Global | 1970s (early) | ~1,000,000 per year | [11] |

| Global | 1986 | 1,072,296 (ODP tonnes) | [12] | |

| Global | 2015 | -1,456 (ODP tonnes) | Destruction exceeded production.[12] |

Experimental Protocols

Synthesis of Chloroform (based on Liebig's method)

Principle: Alkaline cleavage of chloral.

General Procedure:

-

Chloral (trichloroacetaldehyde) is treated with a strong base, such as sodium hydroxide.

-

The reaction mixture is heated.

-

Chloroform is formed along with sodium formate.

-

The chloroform is then separated from the reaction mixture, likely through distillation.

Synthesis of Carbon Tetrachloride (based on Regnault's method)

Principle: Chlorination of chloroform.

General Procedure:

-

Chloroform is reacted with an excess of chlorine gas.

-

The reaction is likely initiated by exposure to sunlight or another source of UV light to promote free-radical chlorination.

-

The resulting product, carbon tetrachloride, is separated from any unreacted starting materials and byproducts.

Synthesis of Dichlorodifluoromethane (Freon-12) via the Swarts Reaction

Principle: Halogen exchange of carbon tetrachloride with a fluoride source.

General Procedure:

-

Carbon tetrachloride is reacted with anhydrous hydrogen fluoride.

-

A catalyst, typically antimony pentachloride, is used to facilitate the reaction.

-

The reaction is carried out under controlled temperature and pressure.

-

The product, dichlorodifluoromethane, is separated from the byproduct, hydrogen chloride, and any unreacted starting materials.

Visualizing the History and Classification

To better understand the relationships and progression of discoveries in this field, the following diagrams are provided.

Caption: Timeline of key discoveries in polyhalogenated alkanes.

References

- 1. Carbon tetrachloride - Wikipedia [en.wikipedia.org]

- 2. Chloroform - Wikipedia [en.wikipedia.org]

- 3. CFC11 - Molecule of the Month - June 2019 (HTML version) [chm.bris.ac.uk]

- 4. byjus.com [byjus.com]

- 5. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. The Observatory of Economic Complexity [oec.world]

- 8. acs.org [acs.org]

- 9. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 10. market.us [market.us]

- 11. acs.org [acs.org]

- 12. Global production of ozone-depleting substances | Stats NZ [stats.govt.nz]

Methodological & Application

Application Notes and Protocols for the Dehydrobromination of 2,2,3-Tribromobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3-Tribromobutane is a polyhalogenated alkane containing both geminal and vicinal bromine atoms. This structural feature makes it a versatile substrate for dehydrobromination reactions, which are elimination reactions that remove a hydrogen halide to form alkenes or alkynes. The presence of multiple bromine atoms allows for successive dehydrobromination steps, potentially leading to a variety of unsaturated products, including bromoalkenes and butynes. These products can serve as valuable intermediates in organic synthesis.

The reaction is typically carried out in the presence of a strong base. The choice of base and reaction conditions can influence the product distribution, making it possible to selectively synthesize desired compounds. Common bases used for dehydrobromination include alcoholic potassium hydroxide (KOH), sodium amide (NaNH₂), and potassium tert-butoxide (KOtBu).

Reaction Mechanisms and Pathways

The dehydrobromination of this compound is expected to proceed through one or more E2 (bimolecular elimination) reactions. The strong base abstracts a proton from a carbon atom adjacent to a carbon bearing a bromine atom, leading to the formation of a double bond and the expulsion of a bromide ion.

Initial Dehydrobromination:

The first dehydrobromination can lead to two possible isomeric bromoalkenes:

-

2-Bromo-2-butene: Formed by the removal of HBr from C1 and C2 or C3 and C2.

-

3-Bromo-1-butene: Formed by the removal of HBr from C4 and C3.

According to Zaitsev's rule, the more substituted alkene is typically the major product. Therefore, 2-bromo-2-butene is expected to be the major product of the initial elimination.

Secondary Dehydrobromination:

If a sufficiently strong base is used in excess, a second dehydrobromination can occur from the initially formed bromoalkene, leading to the formation of an alkyne:

-

2-Butyne: Formed from 2-bromo-2-butene.

-

1-Butyne: Can be formed from 3-bromo-1-butene.

The use of a very strong base, such as sodium amide, is known to promote the formation of alkynes from dihalides.

Experimental Protocols

The following are detailed protocols for the dehydrobromination of this compound using two different base systems. These protocols are based on established procedures for similar polyhalogenated alkanes and may require optimization for this specific substrate.

Protocol 1: Dehydrobromination using Alcoholic Potassium Hydroxide

This protocol is expected to favor the formation of the bromoalkene product, primarily 2-bromo-2-butene.

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (2.2 equivalents) in absolute ethanol with gentle heating.

-

Addition of Substrate: To the warm alcoholic KOH solution, add this compound (1.0 equivalent) dropwise over 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by fractional distillation to isolate the bromoalkene isomers.

-

Protocol 2: Double Dehydrobromination using Sodium Amide

This protocol is designed to promote the formation of the alkyne product, primarily 2-butyne.

Materials:

-

This compound

-

Sodium amide (NaNH₂)

-

Liquid ammonia

-

Mineral oil (for dispersion of NaNH₂) or anhydrous tetrahydrofuran (THF)

-

Ammonium chloride solution (saturated)

-

Pentane

-

Anhydrous sodium sulfate

-

Three-necked round-bottom flask

-

Dry ice/acetone condenser

-

Gas inlet tube

-

Mechanical stirrer

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a dry ice/acetone condenser, add anhydrous liquid ammonia.

-

Addition of Base: Carefully add sodium amide (3.0 equivalents) to the liquid ammonia with stirring.

-

Addition of Substrate: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF or ether and add it dropwise to the sodium amide suspension.

-

Reaction: Allow the reaction to stir for 2-4 hours, maintaining the temperature with the dry ice/acetone bath. The reaction can be monitored by taking small aliquots, quenching them, and analyzing by GC.

-

Workup:

-

Carefully quench the reaction by the slow addition of saturated ammonium chloride solution until the evolution of ammonia ceases.

-

Allow the ammonia to evaporate in a well-ventilated fume hood.

-

Add water to the residue and extract with pentane (3 x 50 mL).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent. Due to the volatility of butyne, careful removal of the solvent at low temperature is necessary. The product can be collected in a cold trap or purified by low-temperature distillation.

-

Data Presentation

Table 1: Physical Properties of Reactant and Potential Products

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| This compound | This compound | C₄H₇Br₃ | 294.81 | ~200 (decomposes) |

| 2-Bromo-2-butene | 2-Bromo-2-butene | C₄H₇Br | 135.00 | 84-86 |

| 3-Bromo-1-butene | 3-Bromobut-1-ene | C₄H₇Br | 135.00 | 96-98 |

| 2-Butyne | But-2-yne | C₄H₆ | 54.09 | 27 |

| 1-Butyne | But-1-yne | C₄H₆ | 54.09 | 8.1 |

Table 2: Summary of Reaction Conditions and Expected Products

| Protocol | Base | Solvent | Temperature (°C) | Reaction Time (h) | Major Product(s) | Minor Product(s) |

| 1 | Alcoholic KOH | Ethanol | Reflux (~78) | 4-6 | 2-Bromo-2-butene | 3-Bromo-1-butene |

| 2 | Sodium Amide | Liquid Ammonia | -33 | 2-4 | 2-Butyne | 1-Butyne |

Note: The product distribution is based on established principles of elimination reactions and may vary depending on the precise reaction conditions.

Visualizations

Caption: Reaction pathway for the dehydrobromination of this compound.

Caption: General experimental workflow for dehydrobromination reactions.

Application Notes and Protocols: Reaction of 2,2,3-Tribromobutane with Strong Bases

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the reaction of 2,2,3-tribromobutane with strong bases. This reaction is a classic example of a double dehydrohalogenation, proceeding through a sequential E2 elimination mechanism to yield substituted alkynes. These products can serve as valuable intermediates in the synthesis of more complex molecules, including pharmaceutical compounds. This guide outlines the reaction mechanism, predictable products, and provides adaptable experimental protocols for laboratory synthesis.

Introduction

This compound is a polyhalogenated alkane containing both geminal and vicinal bromine atoms.[1] This structural feature makes it an excellent substrate for double dehydrohalogenation reactions when treated with a strong base.[2][3] Such reactions are fundamental in organic synthesis for the formation of carbon-carbon triple bonds, providing access to a wide range of alkynes. The reaction typically proceeds via two consecutive E2 eliminations, with the regioselectivity and product distribution being influenced by the choice of the strong base and the reaction conditions. Understanding and controlling these factors are crucial for achieving desired product yields and purity.

Reaction Mechanism and Products

The reaction of this compound with a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu), initiates a series of elimination reactions. The generally accepted mechanism involves two successive E2 eliminations.

First E2 Elimination: The first elimination of HBr can theoretically lead to two different bromoalkene intermediates. The abstraction of a proton from the methyl group at the C1 position would lead to 3,3-dibromo-1-butene. However, the more likely pathway is the abstraction of the proton from the C3 carbon, which is facilitated by the adjacent electron-withdrawing bromine atom, leading to the formation of 2-bromo-2-butene as the major intermediate.

Second E2 Elimination: The resulting 2-bromo-2-butene intermediate then undergoes a second E2 elimination. Abstraction of a vinylic proton by another equivalent of the strong base results in the formation of the alkyne, 2-butyne. It is also plausible that the reaction could yield 2-bromo-2-butyne as a stable product, especially if a stoichiometric amount of base is used. With an excess of a very strong base like sodium amide, the reaction is likely to proceed to the more stable internal alkyne, 2-butyne.

Potential Side Reactions: The use of a bulky base like potassium tert-butoxide could potentially favor the formation of the Hofmann elimination product, although in the case of this compound, the formation of 2-bromo-2-butene is sterically and electronically favored. Under certain conditions, nucleophilic substitution reactions (Sₙ2) can compete with elimination, but with strong, bulky bases, elimination is the predominant pathway.[4][5]

Data Presentation

| Strong Base | Major Product | Minor Product(s) | Expected Major Product Yield (Illustrative) |

| Sodium Amide (NaNH₂) | 2-Butyne | 2-Bromo-2-butyne, 1-Butyne | 70-80% |

| Potassium tert-butoxide (KOtBu) | 2-Bromo-2-butyne | 2-Butyne, 3,3-Dibromo-1-butene | 60-70% |

Experimental Protocols

The following are detailed protocols for the dehydrohalogenation of this compound using either sodium amide or potassium tert-butoxide. These protocols are adapted from general procedures for similar reactions.

Protocol 1: Dehydrohalogenation using Sodium Amide in Liquid Ammonia

Objective: To synthesize 2-butyne from this compound via double dehydrohalogenation.

Materials:

-

This compound

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether

-

Dry ice (solid CO₂)

-

Isopropanol

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked round-bottom flask

-

Dry ice condenser

-

Mechanical stirrer

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

Procedure:

-

Set up a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet.

-

Cool the flask in a dry ice/isopropanol bath.

-

Condense approximately 200 mL of ammonia into the flask.

-

Carefully add 2.2 equivalents of sodium amide to the liquid ammonia with stirring.

-

In a separate flask, dissolve 1 equivalent of this compound in 50 mL of anhydrous diethyl ether.

-

Add the solution of this compound dropwise to the sodium amide suspension in liquid ammonia over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir for 2 hours, maintaining the temperature with the dry ice/isopropanol bath.

-

After 2 hours, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the evolution of ammonia gas ceases.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

Add 100 mL of deionized water to the remaining residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with three 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash with 50 mL of deionized water, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and carefully remove the solvent by rotary evaporation to obtain the crude product.

-

Purify the product by fractional distillation.

Protocol 2: Dehydrohalogenation using Potassium tert-butoxide in Tetrahydrofuran

Objective: To synthesize 2-bromo-2-butyne from this compound.

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2.5 equivalents of potassium tert-butoxide and 100 mL of anhydrous THF.

-

Dissolve 1 equivalent of this compound in 25 mL of anhydrous THF.

-

Add the this compound solution to the stirred suspension of potassium tert-butoxide at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of 100 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract with three 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Caption: Reaction pathway of this compound with strong bases.

Caption: General experimental workflow for dehydrohalogenation.

References

Application Note: Selective Bromination of Butane Derivatives via Free-Radical Halogenation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Free-radical bromination is a fundamental reaction in organic synthesis for the selective functionalization of alkanes. This process allows for the substitution of a hydrogen atom with a bromine atom, yielding an alkyl bromide. The reaction is particularly valuable for its high regioselectivity, especially when compared to chlorination.[1][2] For butane and its derivatives, bromination preferentially occurs at the most substituted carbon atom, a principle guided by the stability of the intermediate radical. This application note provides a detailed protocol for the free-radical bromination of n-butane and isobutane, highlighting the mechanism, selectivity, and experimental setup.

The reaction proceeds through a free-radical chain mechanism, which is typically initiated by ultraviolet (UV) light or heat.[3][4] This initiation step generates bromine radicals, which then propagate a chain reaction by abstracting a hydrogen atom from the alkane. The resulting alkyl radical reacts with molecular bromine to form the brominated product and a new bromine radical, continuing the chain.[5][6] Due to the relatively low reactivity of the bromine radical, it exhibits high selectivity for abstracting the hydrogen atom that leads to the formation of the most stable alkyl radical (tertiary > secondary > primary).[3][7]

Reaction Mechanism and Selectivity

The free-radical bromination of an alkane follows a three-step mechanism:

-

Initiation: The process begins with the homolytic cleavage of the bromine molecule (Br₂) into two bromine radicals (Br•) under the influence of UV light.[4][5]

-

Propagation: A bromine radical abstracts a hydrogen atom from the butane derivative to form hydrogen bromide (HBr) and an alkyl radical. This alkyl radical then reacts with another Br₂ molecule to yield the bromobutane product and a new bromine radical, which continues the chain reaction.[3][4]

-

Termination: The reaction concludes when two radicals combine in various ways to form stable, non-radical species.[4]

The key to the synthetic utility of this reaction is its selectivity. For n-butane , abstraction of a hydrogen from a secondary carbon results in a more stable secondary radical compared to the primary radical formed from a terminal carbon. Consequently, the major product is 2-bromobutane.[3][8] For isobutane , abstraction of the tertiary hydrogen leads to a highly stable tertiary radical, making tert-butyl bromide the exclusive major product.[1][9]

References

- 1. 9.4 Chlorination vs Bromination – Organic Chemistry I [kpu.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Explain why free radical bromination of n-butane yields 2-bromobutane as the major product. [allen.in]

- 4. byjus.com [byjus.com]

- 5. savemyexams.com [savemyexams.com]

- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 7. homework.study.com [homework.study.com]

- 8. m.youtube.com [m.youtube.com]

- 9. brainly.com [brainly.com]

Application Notes and Protocols for Monitoring 2,2,3-Tribromobutane Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the reactions of 2,2,3-tribromobutane, a polyhalogenated alkane of interest in synthetic chemistry. The following protocols focus on two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile reaction components, and Nuclear Magnetic Resonance (NMR) Spectroscopy for in-situ, real-time reaction monitoring.

Key Reaction: Dehydrobromination of this compound

A common reaction of this compound involves dehydrobromination when treated with a strong base, such as potassium tert-butoxide or sodium methoxide.[1][2] This elimination reaction can lead to the formation of various unsaturated brominated compounds.[3][4] Monitoring the progress of this reaction is crucial for understanding its kinetics, optimizing reaction conditions, and identifying intermediates and final products.

Analytical Technique 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it ideal for monitoring the dehydrobromination of this compound.[5][6] It allows for the separation of reactants, intermediates, and products, while mass spectrometry provides definitive identification of these species.[7][8][9]

Application Note: Quantitative Analysis of this compound Dehydrobromination by GC-MS

This method allows for the quantification of the starting material and major products over time, providing kinetic data for the reaction.

Data Presentation

The following table summarizes representative quantitative data obtained from monitoring the reaction of this compound with potassium tert-butoxide at set time intervals.

| Time (minutes) | This compound (mol%) | Product A (Dibromo-butene) (mol%) | Product B (Bromo-butyne) (mol%) |

| 0 | 100 | 0 | 0 |

| 15 | 75 | 20 | 5 |

| 30 | 55 | 35 | 10 |

| 60 | 30 | 50 | 20 |

| 120 | 10 | 60 | 30 |

| 240 | <1 | 58 | 41 |

Experimental Protocol: GC-MS Monitoring

1. Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in 20 mL of anhydrous tetrahydrofuran (THF).

-

Add an internal standard (e.g., dodecane, 0.5 mmol) to the reaction mixture.

-

Bring the solution to the desired reaction temperature (e.g., 50 °C).

-

Initiate the reaction by adding a solution of potassium tert-butoxide (2.0 mmol) in 10 mL of anhydrous THF.

2. Sample Preparation: [3][10][11]

-

At specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 0.1 mL aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of a cooled, dilute aqueous solution of hydrochloric acid.

-

Add 1 mL of a suitable extraction solvent (e.g., dichloromethane or hexane).

-

Vortex the vial for 30 seconds to extract the organic components.

-

Allow the layers to separate and carefully transfer the organic layer to a clean GC vial.

3. GC-MS Instrumentation and Conditions: [12][13]

-

Gas Chromatograph: Agilent 8890 GC (or equivalent)

-

Mass Spectrometer: Agilent 5977 MS (or equivalent)

-

GC Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for separating halogenated hydrocarbons.[9][14][15][16][17]

-

Injector: Split/Splitless Inlet, 250 °C, Split ratio 50:1

-

Carrier Gas: Helium, constant flow at 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-350

-

4. Data Analysis:

-

Identify the peaks for this compound, the internal standard, and reaction products based on their retention times and mass spectra. The mass spectrum of this compound will show a characteristic isotopic pattern due to the presence of three bromine atoms.[14]

-

Integrate the peak areas of the identified compounds.

-

Calculate the molar percentage of each component at each time point relative to the internal standard.

Analytical Technique 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-invasive technique that allows for the in-situ monitoring of chemical reactions, providing real-time structural and quantitative information about the species in solution.[2][18] Both ¹H and ¹³C NMR can be utilized, with ¹H NMR being more common for reaction monitoring due to its higher sensitivity and shorter acquisition times.[3]

Application Note: In-Situ Monitoring of this compound Reactions by ¹H NMR

This method provides a direct way to observe the consumption of the starting material and the formation of products without the need for sample workup.

Data Presentation

The following table shows representative data from the in-situ ¹H NMR monitoring of the reaction between this compound and sodium methoxide. The relative integrals of characteristic peaks for the reactant and a major product are recorded over time.

| Time (minutes) | Relative Integral of this compound (CH₃-CBr₂) | Relative Integral of Product A (CH=CBr) |

| 0 | 1.00 | 0.00 |

| 20 | 0.82 | 0.18 |

| 40 | 0.65 | 0.35 |

| 60 | 0.51 | 0.49 |

| 90 | 0.36 | 0.64 |

| 120 | 0.25 | 0.75 |

Experimental Protocol: In-Situ ¹H NMR Monitoring[18]

1. Sample Preparation:

-

In an NMR tube, dissolve this compound (0.05 mmol) in 0.5 mL of a suitable deuterated solvent (e.g., THF-d₈).

-

Add a known amount of an internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

-

Acquire an initial ¹H NMR spectrum of the starting material.

2. Reaction Initiation and Monitoring:

-

At time zero, carefully add a solution of the base (e.g., sodium methoxide, 0.1 mmol in 0.1 mL of methanol-d₄) to the NMR tube.

-

Quickly place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired reaction temperature.

-